molecular formula C6H3ClF3N B1590180 5-Chloro-2-(trifluoromethyl)pyridine CAS No. 349-94-0

5-Chloro-2-(trifluoromethyl)pyridine

Cat. No. B1590180
CAS RN: 349-94-0
M. Wt: 181.54 g/mol
InChI Key: JRUFUZIAZUPVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436023B2

Procedure details

Into a 10-mL sealed tube purged and maintained with an inert atmosphere of nitrogen, was placed a solution of KF (53 mg, 0.91 mmol, 1.10 equiv) in NMP (3 mL), CuI (175 mg, 0.92 mmol, 1.10 equiv), trimethyl(trifluoromethyl)silane (119 mg, 0.84 mmol, 1.00 equiv) and 5-chloro-2-iodopyridine (as prepared in the previous step, 200 mg, 0.84 mmol, 1.00 equiv). The reaction mixture was stirred overnight at 60° C. The reaction was then quenched by the addition of 20 mL of ammonia (12%). The resulting solution was extracted with 2×20 mL of ethyl acetate. The combined organic layers were washed with 50 ml of brine, dried (Na2SO4), and concentrated to yield 5-chloro-2-(trifluoromethyl)pyridine as a yellow oil.
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
175 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-].[K+].C[Si](C)(C)[C:5]([F:8])([F:7])[F:6].[Cl:11][C:12]1[CH:13]=[CH:14][C:15](I)=[N:16][CH:17]=1>CN1C(=O)CCC1.[Cu]I>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:5]([F:8])([F:7])[F:6])=[N:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
119 mg
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)I
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
Quantity
175 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10-mL sealed tube
CUSTOM
Type
CUSTOM
Details
purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
as prepared in the previous step, 200 mg, 0.84 mmol, 1.00 equiv)
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 20 mL of ammonia (12%)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×20 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.